7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid
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Overview
Description
7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[41One common method involves the reaction of the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation or reduction reactions, depending on the desired functional groups.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction can introduce various functional groups into the bicyclic structure .
Scientific Research Applications
7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
- 4-[(7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy]benzoic acid
Uniqueness
7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where spatial arrangement and reactivity are crucial .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-4-5-7-13(14,8-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSCFMZCYSCVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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